molecular formula C11H8N4O3 B8276144 4-(4-Diazo-3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

4-(4-Diazo-3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid

Cat. No. B8276144
M. Wt: 244.21 g/mol
InChI Key: YSYBEPAPMNEEIO-UHFFFAOYSA-N
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Patent
US06552008B1

Procedure details

A solution of 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (5.0 g, 0.023 mol) and p-toluenesulfonylazide (5.03 g, 0.026 mol) in methanol (30.0 mL) was treated with triethylamine (5.2 g; 0.051 mol.) and the reaction was stirred at room temperature for 5 hours.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:6][C:5](=[O:7])[N:4]([C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)[N:3]=1.C1(C)C=CC(S([N:26]=[N+:27]=[N-])(=O)=O)=CC=1.C(N(CC)CC)C>CO>[N+:26](=[C:6]1[C:5](=[O:7])[N:4]([C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)[N:3]=[C:2]1[CH3:1])=[N-:27]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=NN(C(C1)=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
5.03 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
[N+](=[N-])=C1C(=NN(C1=O)C1=CC=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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